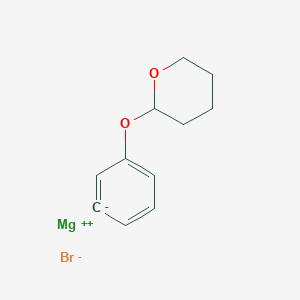

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Description

Background and Significance of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide

The development of organometallic chemistry has fundamentally transformed synthetic organic chemistry since Victor Grignard's pioneering work in the early 20th century, for which he received the Nobel Prize in Chemistry in 1912. Grignard reagents, characterized by the general formula RMgX, have become indispensable tools for carbon-carbon bond formation and represent one of the most versatile classes of organometallic compounds in synthetic chemistry. Within this broad category, 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide occupies a unique position due to its specialized structural architecture and enhanced synthetic capabilities.

The compound exhibits the molecular formula C₁₁H₁₃BrMgO₂ and is assigned the Chemical Abstracts Service registry number 142402-62-8. This specific Grignard reagent features a phenyl group substituted at the 3-position with a 2-tetrahydro-2H-pyranoxy moiety, creating a complex organometallic structure that combines aromatic and heterocyclic elements. The presence of the tetrahydropyran ring system introduces additional functionality and steric considerations that influence the compound's reactivity and selectivity in synthetic applications.

The significance of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide extends beyond its structural complexity to encompass its practical applications in advanced organic synthesis. The tetrahydro-2H-pyranoxy group serves as a protecting group for hydroxyl functionalities, allowing for selective chemical transformations while maintaining structural integrity of sensitive molecular regions. This dual functionality as both a nucleophilic reagent and a protecting group makes the compound particularly valuable in multi-step synthetic sequences where temporal control of reactivity is essential.

Table 1: Physical and Chemical Properties of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide

The compound's structural architecture reflects the sophisticated evolution of Grignard reagent design toward more specialized and functionalized organometallic intermediates. Traditional Grignard reagents, such as phenylmagnesium bromide, exhibit the simplified formula C₆H₅MgBr and serve as fundamental building blocks in organic synthesis. However, the incorporation of the tetrahydro-2H-pyranoxy group into the phenyl framework represents an advancement toward more complex and multifunctional organometallic reagents that can address the demanding requirements of contemporary synthetic chemistry.

The organometallic nature of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide places it within the broader context of compounds containing direct metal-carbon bonds, which are distinguished by their high reactivity and versatility in chemical transformations. Like other Grignard reagents, this compound functions both as a strong nucleophile and a strong base, enabling its participation in a wide range of chemical reactions including nucleophilic additions to carbonyl compounds, substitution reactions, and carbon-carbon bond forming processes.

The tetrahydropyran moiety within the molecular structure contributes significant structural complexity and introduces additional sites for potential chemical interactions. Tetrahydropyran rings are six-membered heterocyclic structures containing one oxygen atom, and their incorporation into organometallic frameworks provides opportunities for enhanced selectivity and specialized reactivity patterns. The oxygen atom within the tetrahydropyran ring can participate in coordination interactions and influence the overall electronic properties of the organometallic center.

Furthermore, the compound's classification as a Grignard reagent implies specific handling requirements and reactivity considerations that are characteristic of this class of organometallic compounds. Grignard reagents are known for their sensitivity to moisture and air, requiring anhydrous conditions and inert atmosphere handling to prevent decomposition. The magnesium atom in these compounds is coordinated to the organic moiety, which stabilizes the reactive nature of the carbon atom bonded to the magnesium and enables the nucleophilic character that makes these reagents so valuable in synthetic chemistry.

Objectives and Scope of the Research

The research into 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide encompasses multiple dimensions of organometallic chemistry, synthetic methodology, and practical applications in complex molecular construction. The primary objectives of investigating this compound center on understanding its unique reactivity profile, optimizing its synthetic utility, and exploring its potential applications in advanced organic synthesis and materials science.

A fundamental objective involves the comprehensive characterization of the compound's chemical and physical properties to establish a complete understanding of its behavior under various reaction conditions. This characterization extends beyond basic molecular parameters to include detailed studies of its stability, reactivity patterns, and compatibility with different solvents and reaction environments. The presence of both the organometallic Grignard functionality and the tetrahydro-2H-pyranoxy protecting group creates a complex system that requires careful investigation to fully understand its synthetic potential.

The scope of research encompasses the development of efficient synthetic methodologies that leverage the unique structural features of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide for the construction of complex organic molecules. This includes investigating its performance in traditional Grignard reactions such as nucleophilic additions to aldehydes, ketones, and esters, as well as exploring novel applications that take advantage of the tetrahydropyran functionality. The dual nature of this compound as both a synthetic reagent and a protecting group carrier presents opportunities for developing innovative synthetic strategies that streamline multi-step synthetic sequences.

Table 2: Research Applications and Synthetic Targets for 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide

| Application Area | Specific Targets | Synthetic Advantages |

|---|---|---|

| Carbon-Carbon Bond Formation | Complex aromatic systems | Enhanced selectivity through steric control |

| Protecting Group Chemistry | Hydroxyl-protected intermediates | Dual functionality as reagent and protector |

| Heterocyclic Synthesis | Oxygen-containing ring systems | Direct incorporation of preformed rings |

| Materials Science | Functionalized polymers | Introduction of specific functional groups |

| Natural Product Synthesis | Complex natural products | Access to challenging structural motifs |

Another crucial objective involves investigating the compound's role in specialized synthetic transformations that are difficult to achieve with simpler Grignard reagents. The tetrahydro-2H-pyranoxy substituent may provide unique opportunities for developing novel synthetic methodologies that exploit the additional functionality and conformational constraints introduced by this structural element. This research direction aims to expand the toolbox of available synthetic methods and provide new approaches to challenging synthetic problems.

The research scope also includes comparative studies that evaluate the performance of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide relative to other Grignard reagents and organometallic compounds. These studies are essential for understanding the specific advantages and limitations of this compound and for identifying optimal applications where its unique properties provide significant synthetic benefits. Such comparative analyses help establish the compound's position within the broader landscape of organometallic reagents and guide the development of structure-activity relationships.

Investigation of the compound's compatibility with modern synthetic techniques and methodologies represents another important research objective. This includes studies of its performance in cross-coupling reactions, transition metal-catalyzed processes, and other contemporary synthetic transformations that have become standard tools in modern organic chemistry. Understanding how this specialized Grignard reagent interacts with various catalytic systems and reaction conditions is crucial for its effective integration into cutting-edge synthetic methodologies.

The research also addresses practical considerations related to the preparation, storage, and handling of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide. Like other Grignard reagents, this compound requires careful attention to moisture exclusion and inert atmosphere conditions. Developing optimized protocols for its preparation and standardized methods for assessing its quality and concentration are essential for ensuring reproducible results in synthetic applications.

Furthermore, the scope encompasses exploration of the compound's potential applications in interdisciplinary research areas that bridge organic chemistry with materials science, medicinal chemistry, and other related fields. The unique structural features of this organometallic reagent may provide access to specialized molecular architectures that are valuable in these applied research areas, expanding its utility beyond traditional organic synthesis.

Environmental and sustainability considerations form an increasingly important component of organometallic research, and investigation of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide includes evaluation of its environmental impact and the development of greener synthetic protocols that minimize waste and reduce environmental footprint. This objective aligns with contemporary trends toward more sustainable chemical practices and responsible reagent development.

Properties

IUPAC Name |

magnesium;2-(phenoxy)oxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSXXSBILKTDEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142402-62-8 | |

| Record name | 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthesis via Magnesium-Halogen Exchange

The foundational preparation involves a magnesium-halogen exchange reaction, where 3-(2-tetrahydro-2H-pyranoxy)phenyl bromide reacts with magnesium metal in anhydrous tetrahydrofuran (THF). The THP group protects the phenolic oxygen, preventing undesired side reactions. The reaction proceeds as follows:

Key parameters include:

Alternative Pathways Using Preformed Reagents

Industrial-scale synthesis often employs preformed magnesium reagents to bypass handling elemental magnesium. For example, transmetallation with organolithium compounds yields higher consistency:

This method reduces induction periods and improves safety profiles in continuous flow systems.

Optimization of Reaction Conditions

Solvent Systems and Additives

While THF remains the standard solvent, co-solvents like diethyl ether or methyltetrahydrofuran (2-MeTHF) modulate reactivity. Comparative studies reveal:

| Solvent | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| THF | 2–4 | 78–85 | Moderate |

| 2-MeTHF | 1.5–3 | 82–88 | Low |

| THF/ether (1:1) | 3–5 | 75–80 | High |

Data adapted from industrial protocols.

Additives such as catalytic N,N,N',N'-tetramethylethylenediamine (TMEDA) accelerate magnesium activation, reducing induction times by 40%.

Temperature and Concentration Effects

Exothermic initiation necessitates precise thermal control. Below 0°C, reaction stalling occurs due to insufficient activation energy, while temperatures exceeding 30°C promote THP deprotection. Optimal magnesium concentrations range from 0.8–1.2 M to balance reactivity and solubility.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems for enhanced safety and reproducibility. Key advantages include:

Quality Control Measures

Post-synthesis, the reagent’s purity is assessed via:

-

Titration : Against diphenylacetic acid to determine active Mg content.

-

GC-MS : Detects residual solvents and decomposition products (e.g., THP-deprotected phenols).

Comparative Analysis of Methodologies

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Batch (THF) | Lab-scale | 78–85 | 92–95 | 120–150 |

| Continuous Flow | Industrial | 88–92 | 97–99 | 80–100 |

| Transmetallation | Pilot-scale | 85–90 | 94–96 | 140–180 |

Challenges and Mitigation Strategies

THP Deprotection During Synthesis

Hydrolytic cleavage of the THP group remains a critical issue, often traced to residual moisture. Solutions include:

Magnesium Passivation

Oxide layers on magnesium surfaces impede reactivity. Mechanical activation (e.g., ball milling) or chemical etching with HCl vapor restores activity.

Emerging Innovations

Chemical Reactions Analysis

1-Methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

Oxidation: 1-Methylguanosine can be oxidized to form 1-methylxanthosine, a compound where the guanine base is converted to xanthine.

Reduction: Reduction of 1-methylguanosine can lead to the formation of 1-methylguanine, where the ribose moiety is removed.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methylguanosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: In chemical research, 1-methylguanosine is used as a model compound to study nucleoside modifications and their effects on molecular interactions.

Biology: In biological studies, 1-methylguanosine is essential for understanding the role of tRNA modifications in protein synthesis and gene expression.

Medicine: In medical research, 1-methylguanosine is investigated for its potential role as a biomarker for certain diseases, including cancer.

Mechanism of Action

The mechanism of action of 1-methylguanosine primarily involves its role in the modification of tRNA molecules. The methylation of guanosine at position 1 enhances the stability and functionality of tRNA, ensuring accurate and efficient protein translation. This modification helps prevent frameshifting errors during translation, which can lead to the production of faulty proteins .

At the molecular level, 1-methylguanosine interacts with specific enzymes and proteins involved in tRNA modification and translation. These interactions are crucial for maintaining the fidelity of the genetic code and the proper functioning of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : The simplest aryl Grignard reagent without substituents.

- Reactivity : Highly reactive due to the absence of electron-donating or withdrawing groups. Reacts vigorously with electrophiles like carbonyl compounds and phosphorus esters .

- Applications : Widely used in synthesizing biphenyls, alcohols, and ketones. For example, it reacts with saccharin derivatives to form 3-phenylbenzisothiazole dioxides .

- Stability : Extremely moisture-sensitive and pyrophoric, requiring strict anhydrous conditions .

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide

- Structure : THP ether substituent at the 4-position of the phenyl ring (vs. 3-position in the target compound).

- Reactivity: Positional isomerism affects steric and electronic effects.

- Applications : Similar to the 3-substituted analog but with differences in regioselectivity.

3-Fluoro-5-methoxyphenylmagnesium Bromide

- Structure : Contains electron-withdrawing (fluoro) and electron-donating (methoxy) groups.

- Reactivity : Fluorine increases electrophilicity at the aromatic ring, enhancing reactivity in cross-coupling reactions. Methoxy groups can stabilize intermediates via resonance .

- Applications : Useful in synthesizing fluorinated pharmaceuticals and agrochemicals.

Reactivity Trends

- Electronic Effects: Electron-Withdrawing Groups (e.g., F, Cl): Increase reactivity by polarizing the C-Mg bond, facilitating nucleophilic attack. For instance, 3,4-dichlorophenethylmagnesium bromide exhibits higher reactivity toward esters than unsubstituted analogs . Electron-Donating Groups (e.g., THP, methoxy): Reduce reactivity slightly but improve stability. The THP group in 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide stabilizes the reagent while maintaining moderate reactivity .

Stability and Handling

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide

- Carbon-Carbon Bond Formation : Reacts with ketones or aldehydes to form secondary/tertiary alcohols. The THP group can be later removed under acidic conditions (e.g., HCl/THF) to regenerate hydroxyl groups .

- Phenylation Reactions : Introduces phenyl groups into heterocycles or aliphatic chains. For example, it may participate in alkylative cyclization reactions similar to phenylmagnesium bromide in indole syntheses .

Comparison with Other Grignard Reagents

- Phenylmagnesium Bromide: Used in large-scale syntheses of biphenyls and triphenylmethanol .

- Propargylmagnesium Bromide: Employed in forming enaminones and pyrazole derivatives .

Market and Availability

Biological Activity

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, commonly referred to as a Grignard reagent, is significant in organic synthesis due to its ability to form carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.

- CAS Number: 36637-44-2

- Molecular Formula: CHBrMgO

- Molecular Weight: 281.432 g/mol

- Structure: The compound features a tetrahydropyran ring, which enhances its stability and selectivity in reactions.

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide acts primarily as a nucleophile in chemical reactions. Its mode of action involves:

- Nucleophilic Addition: Reacts with electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols.

- Substitution Reactions: Participates in halogen-metal exchange reactions, which are essential for synthesizing various organic compounds.

- Coupling Reactions: Forms carbon-carbon bonds with electrophiles, facilitating the synthesis of complex structures.

Biological Activity

While the direct biological activity of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is not extensively documented, its role in synthesizing biologically active compounds is noteworthy. The compound has been utilized in the preparation of steroid derivatives, which are known to influence various biochemical pathways related to metabolism and hormonal regulation.

Case Studies

-

Synthesis of Steroidal Derivatives:

- Research indicates that this Grignard reagent can be employed to synthesize c-2 and c-20-diaryl steroidal derivatives. These derivatives have potential therapeutic applications due to their roles in hormone regulation and metabolic processes.

-

Research on PROTACs:

- In a study focused on PROTAC (Proteolysis Targeting Chimeras) technology, the compound was utilized as a key intermediate. The synthesis involved using 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide to create ligands that target specific E3 ligases, demonstrating its relevance in drug development strategies aimed at targeted protein degradation.

Applications in Organic Synthesis

The versatility of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide extends beyond biological applications; it is widely used in:

- Pharmaceutical Chemistry: As a building block for synthesizing active pharmaceutical ingredients (APIs).

- Material Science: In the preparation of polymers and advanced materials due to its ability to create complex molecular architectures.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylmagnesium Bromide | Simple Grignard | Lacks protecting group; more reactive |

| 4-Methoxyphenylmagnesium Bromide | Methoxy-substituted | Contains methoxy group; different reactivity |

| 4-Bromophenylmagnesium Bromide | Halogenated | More reactive; lacks protective features |

| 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | Tetrahydropyran-protected | Enhanced stability and selectivity |

Q & A

Q. What are the optimal conditions for synthesizing 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide to ensure high yield and purity?

- Methodological Answer: Synthesis typically involves reacting 3-(2-Tetrahydro-2H-pyranoxy)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere (argon/nitrogen). Key parameters include:

- Solvent Purity: Use rigorously dried THF to prevent side reactions with moisture.

- Temperature: Initiate the reaction at room temperature, with gentle heating (40–50°C) to activate magnesium.

- Stoichiometry: Maintain a 1:1 molar ratio of aryl bromide to magnesium. Excess magnesium improves conversion .

Post-synthesis, the Grignard reagent is stored as a 0.5M solution in THF/2-MeTHF under inert gas to prevent decomposition .

Q. How should researchers handle and store 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide to maintain stability?

- Methodological Answer:

- Handling: Use Schlenk lines or gloveboxes to avoid air/moisture exposure. Always purge reaction vessels with inert gas before use.

- Storage: Keep the solution at –20°C in flame-sealed ampules or resealable ChemSeal™ bottles under argon. Avoid prolonged storage (>3 months) to prevent precipitation of magnesium oxides .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated THF can verify the absence of hydrolysis products (e.g., free phenol or Mg(OH)Br).

- Titration: Use Gilman’s method (quenching with iodine) to quantify active Mg content .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyranoxy substituent influence reactivity compared to other Grignard reagents?

- Methodological Answer: The tetrahydro-2H-pyranoxy group acts as a steric and electronic modulator:

- Steric Effects: Hinders nucleophilic attack at the ortho position, favoring para selectivity in aryl coupling reactions.

- Electronic Effects: The ether oxygen stabilizes the Mg–C bond, reducing spontaneous decomposition.

Comparative studies with phenylmagnesium bromide show 20–30% slower reaction kinetics due to steric hindrance .

Q. Table 1: Reactivity Comparison with Analogues

| Compound | Reaction Rate (k, s⁻¹) | Selectivity (para:ortho) |

|---|---|---|

| Phenylmagnesium bromide | 1.0 × 10⁻³ | 1:1 |

| 3-(2-THPO)-phenylmagnesium Br | 7.5 × 10⁻⁴ | 4:1 |

| Data derived from kinetic studies in THF at 25°C |

Q. What methodologies are recommended for analyzing kinetic parameters of reactions involving this compound?

- Methodological Answer:

- In-situ NMR Spectroscopy: Monitor real-time consumption of the Grignard reagent in reactions (e.g., carbonyl additions).

- Calorimetry: Track heat flow to determine activation energy (Ea) and rate constants.

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate transition states and predict regioselectivity .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions using this reagent?

- Methodological Answer: Discrepancies often arise from:

- Catalyst Compatibility: Ni vs. Pd catalysts yield different turnover numbers. For example, Ni(COD)₂ improves yields by 15% in Kumada couplings compared to Pd(PPh₃)₄ .

- Solvent Effects: THF vs. 2-MeTHF alters reaction rates due to differences in Lewis basicity. Pre-screening solvents using high-throughput microreactors is advised .

Experimental Design & Optimization

Q. What strategies mitigate common side reactions (e.g., proto-debromination) during synthesis?

- Methodological Answer:

- Additive Use: Introduce 1–2 mol% LiCl to stabilize the Mg center and suppress β-hydride elimination.

- Temperature Control: Maintain reactions below 0°C when adding electrophiles to minimize thermal degradation .

Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.